molecular formula C16H17NO B287558 3,5-dimethyl-N-(2-methylphenyl)benzamide

3,5-dimethyl-N-(2-methylphenyl)benzamide

Cat. No.: B287558
M. Wt: 239.31 g/mol
InChI Key: SMGDCZPDDNHDGS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(2-methylphenyl)benzamide is a benzamide derivative characterized by a benzoyl core substituted with methyl groups at the 3- and 5-positions of the aromatic ring. The amide nitrogen is further substituted with a 2-methylphenyl group. Its IUPAC name reflects this structure: this compound (CAS RN: 740838-45-3) . Its structural simplicity and modular design make it a scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3,5-dimethyl-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO/c1-11-8-12(2)10-14(9-11)16(18)17-15-7-5-4-6-13(15)3/h4-10H,1-3H3,(H,17,18)

InChI Key

SMGDCZPDDNHDGS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)C)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Methyl vs. Methoxy Groups :

  • 3,5-Dimethoxy Analogues : Compounds like 3,5-dimethoxy-N-[2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (CAS RN: 946242-23-5) replace methyl groups with methoxy substituents. Methoxy groups increase electron density on the aromatic ring, enhancing solubility in polar solvents compared to methyl groups. This modification is common in CNS-targeting drugs due to improved blood-brain barrier penetration .
  • Amino Substitutions: Derivatives such as 2-amino-N-(3,5-dimethylphenyl)benzamide (CAS RN: 102630-82-0) introduce an amino group at the 2-position.

Table 1: Impact of Benzoyl Core Substitutions

Compound Substituents Key Properties/Applications Reference
3,5-Dimethyl-N-(2-methylphenyl)benzamide 3,5-dimethyl Screening compound (drug discovery)
3,5-Dimethoxy analogue 3,5-dimethoxy Enhanced solubility, CNS targeting
2-Amino-N-(3,5-dimethylphenyl)benzamide 2-amino, 3,5-dimethyl Hydrogen bonding, kinase inhibition

Variations at the Amide Nitrogen

Aliphatic vs. Aromatic Substitutions :

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: This derivative (CAS RN: Not provided) features an aliphatic N-substituent with a hydroxyl group, enabling N,O-bidentate coordination to transition metals. Such compounds are used in metal-catalyzed C–H functionalization reactions .
  • Benzipram (Agrochemical) : The pesticide 3,5-dimethyl-N-(1-methylethyl)-N-(phenylmethyl)benzamide (ISO common name: benzipram) contains both isopropyl and benzyl groups on the amide nitrogen. The steric bulk of these groups enhances resistance to enzymatic degradation, critical for prolonged agrochemical activity .

Table 2: Amide Nitrogen Substituent Effects

Compound N-Substituent Application/Property Reference
This compound 2-methylphenyl Drug screening scaffold
Benzipram Isopropyl + benzyl Pesticide (steric stabilization)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl Metal catalysis (N,O-bidentate ligand)

Functional Group Additions and Modifications

Heterocyclic Extensions :

  • 3,5-Dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (CAS RN: 679798-98-2): Incorporation of a tetrazole ring introduces aromatic heterocyclic character, improving metabolic stability and bioavailability in drug candidates .
  • 3,5-Dimethoxy-N-(5-oxo-7-p-tolyltetrahydroquinazolin-2-yl)benzamide: The tetrahydroquinazolinone moiety enables interactions with ATP-binding pockets in kinases, a feature exploited in oncology therapeutics .

Nitro and Sulfonamide Groups :

  • N-(3,5-Dimethylphenyl)-2-(2-nitroethyl)benzamide (CAS RN: 343372-61-2): The nitroethyl group introduces electrophilic reactivity, useful in prodrug designs or nitroreductase-targeted therapies .
  • 2,4-Dichloro-N-(3,5-dimethoxyphenyl)-5-[ethyl(phenyl)sulfamoyl]benzamide (CAS RN: 380446-22-0): Sulfonamide groups enhance binding to proteases and carbonic anhydrases, common in antiviral and diuretic agents .

Analytical Data :

  • 1H NMR Shifts : Methyl groups on the benzoyl core (e.g., 3,5-dimethyl) resonate at δ 2.3–2.5 ppm, while methoxy groups appear at δ 3.7–3.9 ppm .
  • Elemental Analysis : Close alignment between calculated and observed C/H/N ratios (e.g., 3h : Calc. C 74.42%, Found 74.78%) confirms purity in derivatives .

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